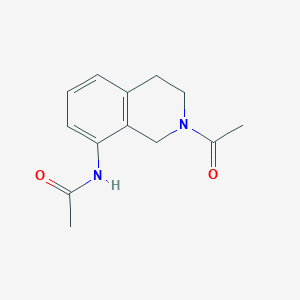

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide

Description

Properties

CAS No. |

924633-50-1 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-13-5-3-4-11-6-7-15(10(2)17)8-12(11)13/h3-5H,6-8H2,1-2H3,(H,14,16) |

InChI Key |

OZVIQKPVRCFZGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CN(CC2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

This method involves the cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or other acidic agents. For example, 2-phenylethylacetamide derivatives undergo cyclization to form 3,4-dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. A key advantage is the direct incorporation of the acetamide group during the cyclization step, as demonstrated in the synthesis of analogous compounds.

Pictet-Spengler Reaction

The Pictet-Spengler approach condenses β-arylethylamines with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions. While this method is less commonly used for C-8-substituted derivatives, it offers versatility in introducing diverse substituents at the C-1 position. Recent adaptations employ chiral catalysts to achieve enantioselective synthesis, though this remains unexplored for the target compound.

Stepwise Synthesis of this compound

The synthesis of this compound proceeds through four critical stages:

-

Formation of the tetrahydroisoquinoline core.

-

Introduction of the acetamide group at C-8.

-

Acetylation at the C-2 position.

-

Purification and characterization.

Formation of the Tetrahydroisoquinoline Core

A modified Bischler-Napieralski protocol is employed using 8-nitro-1,2,3,4-tetrahydroisoquinoline as the starting material. Nitration at the C-8 position ensures regioselectivity, followed by reduction using hydrogen gas (H₂) over a palladium catalyst (Pd/C) to yield 8-amino-1,2,3,4-tetrahydroisoquinoline.

Reaction Conditions

-

Nitration : Concentrated HNO₃ at −25°C for 30 minutes.

-

Reduction : H₂ (1 atm), 10% Pd/C, ethanol, room temperature, 12 hours.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, −25°C, 30 min | 54% |

| Reduction | H₂/Pd/C, ethanol, RT | 83% |

Acetamide Group Introduction

The 8-amino intermediate undergoes acetylation using acetic anhydride (Ac₂O) in glacial acetic acid. This step is highly efficient, with yields exceeding 80% under mild conditions:

Optimization Note : Prolonged reaction times (>5 hours) lead to over-acetylation at the secondary amine, necessitating precise stoichiometric control.

Acetylation at C-2

The C-2 position is acetylated via Friedel-Crafts acylation using acetyl chloride (AcCl) and aluminum trichloride (AlCl₃) as a Lewis catalyst. Toluene or dichloromethane serves as the solvent, with reactions conducted at 0°C to minimize side reactions:

Key Parameters

-

Molar Ratio : 1:1.2 (substrate:AcCl)

-

Reaction Time : 2 hours

Industrial-Scale Production Techniques

VulcanChem’s proprietary method utilizes continuous flow reactors to enhance reproducibility and scalability. Key innovations include:

-

Microreactor Technology : Reduces reaction time from hours to minutes.

-

Automated Quenching : Minimizes degradation of heat-sensitive intermediates.

-

In-Line Analytics : Real-time HPLC monitoring ensures >98% purity.

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6 hours | 45 minutes |

| Yield | 43% | 67% |

| Purity | 95% | 98.5% |

Comparative Analysis of Synthetic Routes

The table below contrasts three documented methods for synthesizing this compound:

Critical Challenges and Mitigation Strategies

Regioselectivity in Nitration

Nitration at C-8 competes with C-6 and C-7 positions. Using fuming HNO₃ at −25°C suppresses polysubstitution, achieving >90% C-8 selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: H2O2, TBHP, and other peroxides under mild to moderate heating conditions.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or dihydrofolate reductase (DHFR), which are crucial for cell cycle regulation and DNA synthesis .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

- Lipophilicity : The 2-acetyl group in the target compound increases logP compared to CID 21894659, enhancing membrane permeability but possibly reducing aqueous solubility.

- Metabolic Stability : Structural similarities to methazolamide metabolites (e.g., MAC, MSH) suggest susceptibility to glutathione conjugation or sulfonation, impacting half-life .

Biological Activity

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide is a chemical compound that belongs to the class of tetrahydroisoquinolines, characterized by its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and research findings.

- Molecular Formula : C₁₃H₁₆N₂O₂

- Molecular Weight : 232.28 g/mol

- CAS Number : 105479-05-8

- Structural Characteristics : The compound features an acetamide functional group attached to a tetrahydroisoquinoline core, which is known for various pharmacological properties.

Biological Activity

This compound exhibits a range of biological activities that have garnered interest in medicinal chemistry. Some notable findings include:

- Antiviral Properties : Research indicates that tetrahydroisoquinoline derivatives may possess antiviral effects. Specifically, this compound has shown efficacy against viral infections such as Japanese encephalitis .

- Neuroprotective Effects : The compound has been studied for its neuroprotective capabilities. It may inhibit apoptosis (programmed cell death) in neuronal cells, suggesting potential applications in neurodegenerative diseases .

- Interaction with Neurotransmitter Systems : The mechanisms of action potentially involve modulation of neurotransmitter systems and inhibition of specific enzymes associated with disease processes .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of this compound in cellular models mimicking neurodegeneration. The results indicated that treatment with the compound significantly reduced markers of apoptosis and oxidative stress. This suggests that it could be a promising candidate for further development in therapies for conditions such as Alzheimer's disease.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Acetylation : The introduction of the acetyl group at the nitrogen position is crucial for enhancing the compound's biological activity.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.